molecular formula C14H13NO5 B12017130 Dimethyl 3-acetyl-1,2-indolizinedicarboxylate CAS No. 17281-80-0

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate

Cat. No.: B12017130
CAS No.: 17281-80-0
M. Wt: 275.26 g/mol
InChI Key: RAJOKOQGPHWNBH-UHFFFAOYSA-N
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Description

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate is a chemical compound with the molecular formula C14H13NO5 It is a derivative of indolizine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-acetyl-1,2-indolizinedicarboxylate typically involves the reaction of indolizine derivatives with acetylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and scaling up laboratory procedures can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indolizine ring.

Scientific Research Applications

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 3-acetyl-1,2-indolizinedicarboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.

Uniqueness

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate is unique due to its specific acetyl and carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of these functional groups in various chemical and biological contexts.

Properties

CAS No.

17281-80-0

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

dimethyl 3-acetylindolizine-1,2-dicarboxylate

InChI

InChI=1S/C14H13NO5/c1-8(16)12-11(14(18)20-3)10(13(17)19-2)9-6-4-5-7-15(9)12/h4-7H,1-3H3

InChI Key

RAJOKOQGPHWNBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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